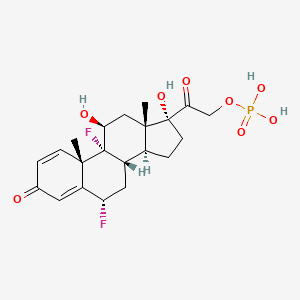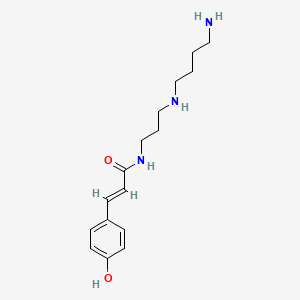![molecular formula C7H3F2NS B13420149 2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
2,6-Difluorobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with two fluorine atoms substituted at the 2 and 6 positions. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzo[d]thiazole typically involves the condensation of 2-aminothiophenol with fluorinated benzaldehydes under oxidative conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yields .
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms make the benzene ring less reactive towards electrophilic substitution, but the thiazole ring can still undergo such reactions at the C-5 position.
Nucleophilic Substitution: The electron-deficient nature of the fluorinated benzene ring makes it susceptible to nucleophilic substitution reactions, especially at the positions ortho and para to the fluorine atoms.
Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can target the nitrogen-sulfur bond.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents at the C-5 position of the thiazole ring.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can be employed to displace fluorine atoms.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products
Electrophilic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include alkoxy or amino derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluorobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2,6-Difluorobenzo[d]thiazole varies depending on its application:
Antimicrobial Activity: It inhibits bacterial growth by interfering with the synthesis of essential biomolecules.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.
Enzyme Inhibition: It acts as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzothiazole: Similar in structure but with a chlorine atom instead of a second fluorine.
4,5-Difluorobenzo[d]thiazole: Fluorine atoms are positioned differently on the benzene ring.
Benzo[d]thiazole: Lacks fluorine substitutions, making it more reactive towards electrophilic substitution.
Uniqueness
2,6-Difluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of two fluorine atoms enhances its stability and makes it a valuable scaffold for designing biologically active molecules .
Propiedades
Fórmula molecular |
C7H3F2NS |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
2,6-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3F2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
Clave InChI |
AAVXQQLYSHGIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)SC(=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


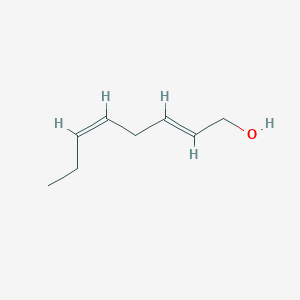

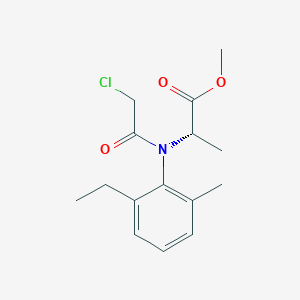
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
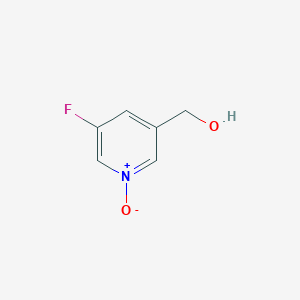

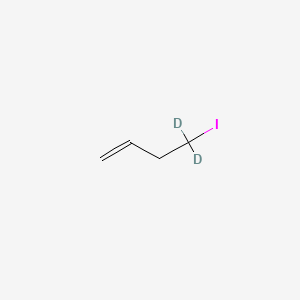
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
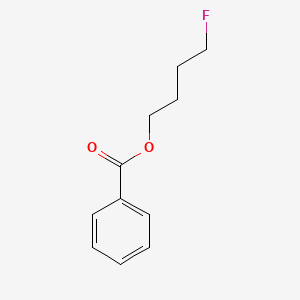
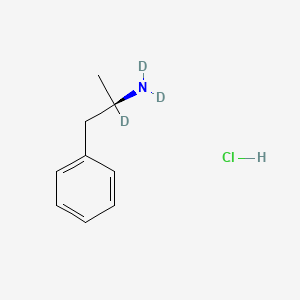
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
